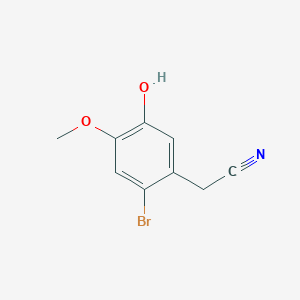
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of acetonitrile, featuring a bromo, hydroxy, and methoxy substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile typically involves the bromination of 5-hydroxy-4-methoxybenzaldehyde followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often include the use of bromine in a suitable solvent such as methylene chloride at room temperature . The resulting bromo derivative is then reacted with acetonitrile under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: The major product would be 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Reduction: The major product would be 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethylamine.
Scientific Research Applications
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is not well-documented. its effects are likely due to its ability to interact with biological molecules through its functional groups. The bromo group can participate in halogen bonding, the hydroxy group can form hydrogen bonds, and the nitrile group can act as a nucleophile or electrophile in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methoxyphenyl)acetonitrile
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
- 2-bromo-2-(4-methoxyphenyl)acetonitrile
Uniqueness
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
81038-45-1 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,12H,2H2,1H3 |
InChI Key |
UPHQIVSVNWADRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















